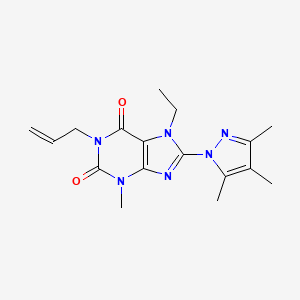

7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative with notable biological activities. Its structure suggests potential pharmacological applications due to the presence of both purine and pyrazole moieties, which are known for their diverse biological effects.

Molecular Formula: C17H18N6O3

Molecular Weight: 354.4 g/mol

IUPAC Name: this compound

InChI Key: DDEQXOSNTQUXKF-KEBDBYFISA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, fused pyrazole derivatives have been shown to induce cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that modifications in the structure of pyrazole derivatives can enhance their antitumor activity against colon cancer cells (CaCO2) and other malignancies .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyrazole A | CaCO2 | 10 | Induces apoptosis |

| Pyrazole B | H146 | 15 | Bcl-xL inhibition |

| Target Compound | Various | TBD | TBD |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives are commonly recognized for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This is particularly relevant in the context of chronic inflammatory diseases .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. Pyrazole derivatives have been reported to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress and has implications for aging and neurodegenerative diseases .

Case Studies

Several studies have highlighted the efficacy of pyrazole-containing compounds in preclinical models:

- Study on Antitumor Activity : A study investigating a series of pyrazole derivatives found that certain modifications led to enhanced binding affinity to Bcl-xL proteins and subsequent apoptosis induction in cancer cell lines .

- Inflammation Model : Another study demonstrated that a related pyrazole derivative significantly reduced inflammation markers in a murine model of rheumatoid arthritis .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with purine ring functionalization followed by pyrazole moiety substitution at the 8-position. Key steps include:

- Nucleophilic substitution at the purine 8-position using 3,4,5-trimethylpyrazole under reflux with a polar aprotic solvent (e.g., DMF) .

- Allylation at the 1-position using propargyl bromide in the presence of a base (e.g., K₂CO₃) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

- Optimization Strategies : Adjusting reaction time (2–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) can enhance yields. Catalysts like Pd(OAc)₂ may improve coupling efficiency .

Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .

- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ calculated for C₂₁H₂₉N₇O₂: 428.2405) .

- X-ray crystallography : To resolve stereochemistry and confirm fused-ring geometry .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodological Answer : Initial assays focus on:

- Enzyme inhibition : Kinase or phosphodiesterase inhibition measured via fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Structural comparators : Compare substituent effects (e.g., 3,4,5-trimethylpyrazole vs. pyrrolidine derivatives) to identify structure-activity relationships (SAR) .

- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) to isolate variables .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of divergent results across publications .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as cyclodextrin complexes .

- Stability testing : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored via HPLC to identify degradation pathways .

- Pro-drug design : Introduce hydrolyzable groups (e.g., acetyl) at the 7-ethyl position to improve bioavailability .

Q. How can mechanistic studies elucidate its mode of action at the molecular level?

- Methodological Answer :

- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., PKA) using AutoDock Vina .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Kinetic analysis : Measure time-dependent inhibition (kₐᵣₜ/Kᵢ) to classify reversible or irreversible mechanisms .

属性

IUPAC Name |

7-ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-7-9-22-15(24)13-14(20(6)17(22)25)18-16(21(13)8-2)23-12(5)10(3)11(4)19-23/h7H,1,8-9H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFOCQZBMSJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。